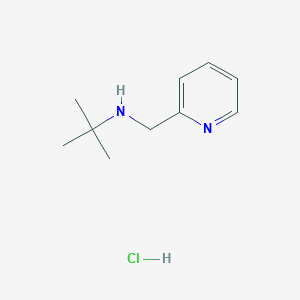
tert-Butyl(2-pyridinylmethyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl(2-pyridinylmethyl)amine hydrochloride is a chemical compound with the molecular formula C10H16N2·HCl. It is a derivative of propanamine, featuring a pyridinylmethyl group attached to the nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(2-pyridinylmethyl)amine hydrochloride typically involves the reaction of 2-methylpropanamine with 2-pyridinecarboxaldehyde. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to form the desired amine. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
tert-Butyl(2-pyridinylmethyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridinylmethyl derivatives.
科学的研究の応用
tert-Butyl(2-pyridinylmethyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of tert-Butyl(2-pyridinylmethyl)amine hydrochloride involves its interaction with specific molecular targets. The pyridinylmethyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
- 2-Amino-2-methyl-N-(2-pyridinylmethyl)propanamide hydrochloride
- 2-Methyl-N-(2-pyridinylmethyl)benzamide
- 4-Methyl-N-(2-pyridinylmethyl)benzenesulfonamide
Uniqueness
tert-Butyl(2-pyridinylmethyl)amine hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the pyridinylmethyl group enhances its ability to interact with various molecular targets, making it a valuable compound in research and industrial applications.
生物活性
tert-Butyl(2-pyridinylmethyl)amine hydrochloride is a compound with significant potential in various biological and chemical applications. Its unique structure, characterized by a tert-butyl group attached to a 2-pyridinylmethyl amine, allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C10H17ClN2
- Molecular Weight : 200.71 g/mol
- Solubility : Highly soluble in water due to its hydrochloride salt form.
The biological activity of this compound primarily stems from its ability to bind to specific receptors and enzymes. The pyridinylmethyl group enhances its interaction with molecular targets, which can modulate their activity and lead to various biological effects. This interaction is crucial for its potential therapeutic applications.
Biological Activities
- Antiparasitic Activity :
-
Enzyme Inhibition :
- The compound has been investigated for its inhibitory effects on various enzymes, including glycogen synthase kinase 3 (GSK-3). While some derivatives exhibit weak inhibition of the plasmodial enzyme PfGSK-3, they still demonstrate significant antiparasitic activity, suggesting alternative mechanisms of action .
- Antioxidant Properties :
Comparative Analysis
The following table summarizes key properties and activities of this compound compared to similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | C10H17ClN2 | 200.71 g/mol | Antiparasitic, enzyme inhibition |
| tert-Butyl(4-pyridinylmethyl)amine hydrochloride | C10H17ClN2 | 200.71 g/mol | Antiparasitic, moderate enzyme inhibition |
| 4-Amino-2,3-polymethylenequinoline | C11H14N2 | 174.25 g/mol | Antioxidant, AChE inhibition |
Case Studies
- Antiparasitic Efficacy :
- Neuroprotective Potential :
特性
IUPAC Name |
2-methyl-N-(pyridin-2-ylmethyl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-10(2,3)12-8-9-6-4-5-7-11-9;/h4-7,12H,8H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFTVSKLICNGIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=CC=N1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













